molecular formula C6H2BrClFI B2489218 1-Bromo-5-chloro-2-fluoro-3-iodobenzene CAS No. 2135861-24-2

1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Cat. No.: B2489218
CAS No.: 2135861-24-2
M. Wt: 335.34
InChI Key: OAVPTVSBHAAKMS-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-fluoro-3-iodobenzene is a useful research compound. Its molecular formula is C6H2BrClFI and its molecular weight is 335.34. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy Studies

The vibrational spectra of halobenzene cations, including derivatives similar to 1-bromo-5-chloro-2-fluoro-3-iodobenzene, have been extensively studied to understand their electronic states and molecular interactions. These studies, employing mass-analyzed threshold ionization (MATI) spectrometry, provide insights into the ionization energies and vibrational modes of such compounds, contributing to the broader understanding of halogenated aromatic molecules' physical and chemical properties (Kwon, Kim, & Kim, 2002).

Radiation Chemistry

Radiolysis of aqueous solutions containing dihalobenzenes, including molecules structurally related to this compound, has been investigated to understand the formation of halide ions. Such studies are crucial for assessing the environmental impact and degradation pathways of halogenated compounds in aqueous environments (Naik & Mohan, 2005).

Molecular Inclusion Complexes

Research into solid-state inclusion complexes of halobenzenes with host molecules, such as p-H-calix[5]arene, reveals the nature of intermolecular interactions in supermolecules. These studies contribute to the development of new materials and the understanding of molecular recognition processes, which are fundamental in supramolecular chemistry (Clark, Makha, Sobolev, & Raston, 2008).

Photochemical Reactions

The photochemical reactions of acyl iodides with aryl halides, including fluoro-, chloro-, and bromobenzenes, have been explored to understand halogen exchange mechanisms. This research is vital for synthesizing iodinated aromatic compounds and investigating the photostability of halogenated benzenes (Voronkov et al., 2013).

Synthesis of Polyhaloadamantanes

The synthesis of pseudotetrahedral polyhaloadamantanes, closely related in structure to this compound, has been studied for their potential as chirality probes. Such research underscores the compound's role in developing new materials with specific optical properties (Schreiner et al., 2002).

Safety and Hazards

The safety information available indicates that “1-Bromo-5-chloro-2-fluoro-3-iodobenzene” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-3-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-4-1-3(8)2-5(10)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVPTVSBHAAKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.